molecular formula C6H4BrF3N2 B12817452 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12817452
M. Wt: 241.01 g/mol
InChI Key: IMGRPIIGMZPIHL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyrimidines.

Scientific Research Applications

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyrimidine
  • 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Comparison

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

5-(bromomethyl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2

InChI Key

IMGRPIIGMZPIHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)CBr

Origin of Product

United States

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